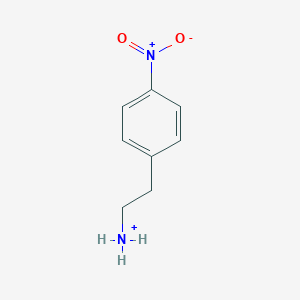

2-(4-Nitrophenyl)ethylazanium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

173738-40-4 |

|---|---|

Molecular Formula |

C8H11N2O2+ |

Molecular Weight |

167.19 g/mol |

IUPAC Name |

2-(4-nitrophenyl)ethylazanium |

InChI |

InChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2/p+1 |

InChI Key |

IOXOZOPLBFXYLM-UHFFFAOYSA-O |

SMILES |

C1=CC(=CC=C1CC[NH3+])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CC[NH3+])[N+](=O)[O-] |

Synonyms |

Benzeneethanamine, 4-nitro-, conjugate monoacid (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Nitrophenyl Ethylazanium and Its Precursors

Synthetic Routes to 2-(4-Nitrophenyl)ethanamine (B181158)

The preparation of 2-(4-nitrophenyl)ethanamine can be achieved through various chemical pathways. These routes are designed to introduce an amino group to a 4-nitrophenyl-substituted ethane backbone while preserving the nitro functionality.

Amination Strategies for 4-Nitrophenyl-Substituted Ethanes

One direct approach to forming the amino group is through the amination of a suitable 4-nitrophenyl-substituted ethane derivative. A prominent example of such a strategy is the Gabriel synthesis. chemistrysteps.commasterorganicchemistry.com This method is a reliable way to prepare primary amines from alkyl halides, avoiding the polyalkylation that can occur with direct amination. chemistrysteps.com

The Gabriel synthesis involves two main steps:

Alkylation of Potassium Phthalimide: The synthesis begins with the reaction of potassium phthalimide with a 1-halo-2-(4-nitrophenyl)ethane (e.g., 1-bromo-2-(4-nitrophenyl)ethane). The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion, undergoing an S(_N)2 reaction with the alkyl halide to form N-[2-(4-nitrophenyl)ethyl]phthalimide. nrochemistry.comscribd.com

Hydrolysis or Hydrazinolysis: The resulting N-alkylphthalimide is then cleaved to release the primary amine. This is commonly achieved by reaction with hydrazine (the Ing-Manske procedure), which results in the formation of the desired 2-(4-nitrophenyl)ethanamine and a stable phthalhydrazide byproduct. nrochemistry.comjk-sci.com Alternatively, acidic or basic hydrolysis can be employed. chemistrysteps.comscribd.com

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | Potassium phthalimide, 1-halo-2-(4-nitrophenyl)ethane | N-[2-(4-nitrophenyl)ethyl]phthalimide | SN2 alkylation of phthalimide |

| 2 | N-[2-(4-nitrophenyl)ethyl]phthalimide, Hydrazine | 2-(4-Nitrophenyl)ethanamine, Phthalhydrazide | Cleavage of the phthalimide group |

Reductive Transformations of Nitrophenyl Intermediates

Another synthetic strategy involves the reduction of a nitrogen-containing functional group on the ethyl side chain of a 4-nitrophenyl intermediate. A key precursor for this method is 4-nitrophenylacetonitrile. nih.gov The nitrile group can be selectively reduced to an amine, leaving the aromatic nitro group intact.

This reduction can be accomplished using various reducing agents. Catalytic hydrogenation is a common and effective method. youtube.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The nitrile is hydrogenated to the corresponding primary amine.

Alternatively, chemical reducing agents can be employed. For instance, borane complexes, such as borane-dimethyl sulfide complex (BMS), have been used for the reduction of nitriles to amines. chemicalbook.com

| Starting Material | Reducing Agent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| 4-Nitrophenylacetonitrile | H2, Pd/C | 2-(4-Nitrophenyl)ethanamine | Catalytic Hydrogenation |

| 4-Nitrophenylacetonitrile | Borane-dimethyl sulfide complex | 2-(4-Nitrophenyl)ethanamine | Chemical Reduction |

Multi-Step Synthesis via Amido Protection, Nitration, and Deprotection

A well-established route to 2-(4-nitrophenyl)ethanamine involves a multi-step sequence starting from β-phenylethylamine. google.com This method utilizes a protecting group strategy to control the regioselectivity of the nitration reaction.

The key steps in this synthesis are:

Amido Protection: The amino group of β-phenylethylamine is first protected to prevent its reaction during the subsequent nitration step. A common protecting group is the acetyl group, which is introduced by reacting the amine with acetic anhydride to form N-acetyl-2-phenylethylamine. google.com

Nitration: The protected intermediate is then nitrated. The acetylamino group is an ortho, para-director, leading to the formation of N-acetyl-2-(4-nitrophenyl)ethylamine as the major product upon reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. google.comchemicalbook.com

Deprotection: The final step is the removal of the acetyl protecting group to yield the desired product. This is typically achieved by acid-catalyzed hydrolysis, for example, by heating with hydrochloric acid. lookchem.comchemicalbook.com This step also leads to the formation of the hydrochloride salt of the amine.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Protection | β-Phenylethylamine | Acetic anhydride | N-Acetyl-2-phenylethylamine |

| 2. Nitration | N-Acetyl-2-phenylethylamine | HNO3, H2SO4 | N-Acetyl-2-(4-nitrophenyl)ethylamine |

| 3. Deprotection | N-Acetyl-2-(4-nitrophenyl)ethylamine | HCl, Heat | 2-(4-Nitrophenyl)ethanamine hydrochloride |

Formation of 2-(4-Nitrophenyl)ethylazanium Salts

This compound is the protonated form of 2-(4-nitrophenyl)ethanamine. The formation of its salts is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a Brønsted-Lowry base, accepting a proton from an acid.

The most common salt is the hydrochloride salt, which is often the direct product of the deprotection step in the multi-step synthesis described above. google.comchemicalbook.com It can also be prepared by treating a solution of 2-(4-nitrophenyl)ethanamine with hydrochloric acid. google.com The resulting this compound chloride precipitates from the solution and can be isolated as a crystalline solid. nih.gov

Other azanium salts can be prepared by reacting the amine with other acids, such as sulfuric acid or oxalic acid, to form the corresponding sulfate or oxalate salts. google.com The choice of the counter-ion can influence the physical properties of the salt, such as its solubility and crystallinity.

Green Chemistry Principles Applied to Nitrophenylethylamine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. benthamscience.comresearcher.life These principles can be applied to the synthesis of 2-(4-nitrophenyl)ethanamine.

Key areas for the application of green chemistry in this context include:

Catalysis: The use of catalytic methods, such as the catalytic hydrogenation of 4-nitrophenylacetonitrile, is inherently greener than stoichiometric reductions, as it reduces the amount of waste generated.

Atom Economy: Synthetic routes with higher atom economy are preferred. For example, the direct amination of a suitable precursor, if efficient, would have a higher atom economy than a multi-step synthesis involving protecting groups.

Safer Solvents: The choice of solvents is a critical aspect of green chemistry. The replacement of hazardous organic solvents with greener alternatives, such as water or bio-based solvents, can significantly reduce the environmental impact of the synthesis. nih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. nih.govnih.govmdpi.com For example, a transaminase could potentially be used for the amination of a suitable ketone precursor to form the chiral amine. While not directly applied to 2-(4-nitrophenyl)ethanamine in the provided search results, biocatalysis is a promising green alternative for amine synthesis in general. bohrium.com

| Green Chemistry Principle | Application in 2-(4-Nitrophenyl)ethanamine Synthesis | Potential Benefit |

|---|---|---|

| Use of Catalysis | Catalytic hydrogenation of 4-nitrophenylacetonitrile | Reduced waste, higher efficiency |

| Atom Economy | Designing more direct synthetic routes | Less waste generation |

| Safer Solvents | Replacing hazardous solvents with greener alternatives | Reduced environmental pollution and health risks |

| Biocatalysis | Potential use of enzymes like transaminases | High selectivity, mild reaction conditions, reduced environmental impact |

Advanced Spectroscopic Characterization of 2 4 Nitrophenyl Ethylazanium and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Proton Environments and Connectivity via ¹H NMR

Proton (¹H) NMR spectroscopy provides valuable insights into the number of distinct proton environments and their neighboring protons. For 2-(4-Nitrophenyl)ethylazanium, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic and ethylamine (B1201723) moieties.

The protons on the aromatic ring, due to the influence of the nitro group and the ethylazanium substituent, are expected to appear as a set of coupled multiplets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitro group deshields the aromatic protons, shifting them to higher chemical shifts. The protons ortho to the nitro group are expected to be the most deshielded.

The protons of the ethyl group will appear as two distinct multiplets in the upfield region. The two methylene (B1212753) protons adjacent to the aromatic ring (benzylic protons) and the two methylene protons adjacent to the azanium group will likely resonate as triplets, assuming coupling to each other. The electron-withdrawing effect of the positively charged azanium group will cause the adjacent methylene protons to be more deshielded than the benzylic protons.

A representative ¹H NMR data table for this compound is presented below. Please note that the exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to NO₂) | ~8.2 | d | ~8.5 |

| Aromatic H (ortho to ethyl) | ~7.5 | d | ~8.5 |

| -CH₂- (adjacent to NH₃⁺) | ~3.3 | t | ~7.0 |

| -CH₂- (benzylic) | ~3.1 | t | ~7.0 |

Multi-Dimensional NMR Techniques for Comprehensive Structural Confirmation

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their ortho relationship. Additionally, a cross-peak between the two methylene groups of the ethyl chain would definitively establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum.

Mass Spectrometry (MS) for Structural Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. uci.edu For this compound (as the cation C₈H₁₁N₂O₂⁺), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

| Molecular Formula | Theoretical Exact Mass (m/z) | Typical Experimental Mass (m/z) | Mass Accuracy (ppm) |

|---|---|---|---|

| C₈H₁₁N₂O₂⁺ | 167.0815 | 167.0813 | -1.2 |

Note: The experimental mass and mass accuracy are representative values.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the original molecule.

The fragmentation of the this compound cation (or its neutral counterpart, 2-(4-nitrophenyl)ethylamine, in the gas phase) would be expected to follow characteristic pathways for phenethylamine (B48288) and nitroaromatic compounds. Common fragmentation pathways could include:

Loss of the nitro group: Cleavage of the C-N bond of the nitro group could lead to the loss of NO₂ (46 Da).

Benzylic cleavage: Fission of the C-C bond between the two methylene groups of the ethyl chain is a common fragmentation pathway for phenethylamines, leading to the formation of a stable tropylium-like ion or a benzylic cation.

Cleavage of the ethylamine side chain: Fragmentation within the ethylamine side chain can also occur.

A detailed MS/MS study would be necessary to definitively elucidate the fragmentation pathways of this compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels associated with molecular vibrations and electronic transitions, respectively. These techniques provide complementary information to NMR and MS for a full structural characterization.

Vibrational Spectroscopy (FTIR and Raman):

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational modes would include:

N-O stretching: The nitro group will exhibit strong symmetric and asymmetric stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively.

N-H bending: The azanium group will show N-H bending vibrations, usually around 1600-1500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

Aromatic C=C stretching: These vibrations typically appear in the 1600-1450 cm⁻¹ region.

A complete vibrational assignment would require a detailed analysis of both FTIR and Raman spectra, often aided by computational chemistry. sphinxsai.com

Electronic Spectroscopy (UV-Vis):

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural components: the nitro group, the aromatic phenyl ring, and the ethylazanium cation.

The most prominent features in the IR spectrum of an aromatic nitro compound are the stretching vibrations of the nitro (–NO₂) group. spectroscopyonline.com Due to the high polarity of the N-O bonds, these peaks are typically strong and readily identifiable. spectroscopyonline.com For aromatic nitro compounds, two distinct bands are observed:

Asymmetric N–O stretch: This band appears in the range of 1550–1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric N–O stretch: This band is found at a lower frequency, typically between 1360–1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

The presence of the benzene (B151609) ring gives rise to several other characteristic absorptions. C–H stretching vibrations for the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1600–1450 cm⁻¹ region. Furthermore, out-of-plane C–H bending vibrations can provide information about the substitution pattern of the benzene ring, though the presence of a nitro group can sometimes complicate this interpretation. spectroscopyonline.com For a para-substituted ring, a band is often observed in the 850-800 cm⁻¹ region.

The ethylazanium portion of the molecule also contributes to the spectrum. The N-H stretching vibrations of the primary ammonium (B1175870) group (–NH₃⁺) are expected to appear as a broad band in the region of 3000-2800 cm⁻¹. The C-H stretching vibrations of the ethyl group's methylene (–CH₂) units will produce signals in the 3000–2850 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (Ar–NO₂) | Asymmetric Stretch | 1550–1475 |

| Nitro (Ar–NO₂) | Symmetric Stretch | 1360–1290 |

| Ammonium (–NH₃⁺) | N–H Stretch | 3000–2800 (broad) |

| Aromatic Ring | C–H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600–1450 |

| Alkyl (–CH₂) | C–H Stretch | 3000–2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. nih.gov The spectrum of this compound is dominated by the chromophore, which consists of the nitro group attached to the phenyl ring. This conjugated system gives rise to characteristic absorption bands.

The electronic spectrum of nitroaromatic compounds typically displays two main types of transitions: π → π* and n → π. The π → π transitions are generally high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring, which is in conjugation with the nitro group. The n → π* transitions are typically of lower intensity and involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital.

For compounds containing a 4-nitrophenyl group, such as 4-nitrophenol (B140041), absorption maxima are observed in the UV region. The exact position of these maxima can be influenced by the solvent and the pH of the solution. rsc.orgresearchgate.net For example, 4-nitrophenol shows an absorption peak around 320 nm, which shifts to approximately 400 nm upon formation of the 4-nitrophenolate (B89219) ion in a basic medium. researchgate.netresearchgate.net This shift is due to increased delocalization of charge in the phenolate (B1203915) form.

In this compound, the primary electronic transitions are associated with the transfer of electron density from the phenyl ring to the electron-withdrawing nitro group. nih.gov The absorption spectrum is expected to show a strong band in the UV region, characteristic of the π → π* transition of the substituted benzene ring.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Region (nm) |

| π → π | Phenyl ring conjugated with NO₂ | ~250–350 |

| n → π | Nitro group (–NO₂) | Lower intensity, may be obscured |

Fluorescence Spectroscopic Studies of Related Azanium Systems

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While this technique is highly sensitive for many compounds, molecules containing nitroaromatic groups, such as this compound, are generally non-fluorescent or very weakly fluorescent. The nitro group is a well-known fluorescence quencher, as it promotes non-radiative decay pathways (like intersystem crossing) for the excited state, preventing the emission of photons.

However, studies on related azanium (or ammonium) compounds that lack the nitro group demonstrate their potential for fluorescence, often after derivatization. For instance, ammonium ions can be converted into fluorescent derivatives to enable their detection. One method involves a reaction with benzyl (B1604629) chloride to form a fluorescent product with excitation and emission maxima at 258 nm and 284 nm, respectively. scielo.br Another common method for ammonia (B1221849) detection uses o-phthaldialdehyde (OPA) and a sulfite (B76179) to form a highly fluorescent isoindole derivative, which exhibits maximum excitation and emission wavelengths around 360 nm and 425 nm. researchgate.net

Comprehensive Spectroscopic Correlation for Structural Validation

The unambiguous structural validation of this compound requires a comprehensive correlation of data from multiple spectroscopic techniques. While each method provides specific pieces of the structural puzzle, their combined interpretation offers conclusive evidence.

IR Spectroscopy confirms the presence of the essential functional groups. The distinct asymmetric and symmetric stretching bands validate the nitro group, while other bands confirm the aromatic ring and the ammonium cation. spectroscopyonline.comorgchemboulder.com

UV-Vis Spectroscopy validates the electronic structure of the molecule, specifically the conjugated system formed by the phenyl ring and the nitro group. The position and intensity of the absorption bands are consistent with the expected π → π* electronic transitions within this chromophore. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR), though not detailed here, would provide the carbon-hydrogen framework. ¹H NMR would show the number of different types of protons and their neighboring environments, confirming the para-substitution on the aromatic ring and the arrangement of the two methylene groups in the ethyl chain. ¹³C NMR would identify the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS) would confirm the molecular weight of the compound (166.07 g/mol for the cation) and provide fragmentation patterns that further support the proposed structure. massbank.eu

Reactivity and Mechanistic Studies Involving 2 4 Nitrophenyl Ethylazanium

Amine-Based Reactions and Functional Group Transformations

The primary amine group of 2-(4-nitrophenyl)ethanamine (B181158) is a key site for nucleophilic reactions. It readily participates in standard amine-based transformations, such as acylation and alkylation. For instance, it can be used in the synthesis of N-(4-nitrophenethyl)formamide. fishersci.ca These reactions follow typical mechanisms where the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the formation of amides, secondary amines, or other nitrogen-containing functional groups. The presence of the nitro group influences the nucleophilicity of the amine, making it slightly less reactive than its non-nitrated analog, phenethylamine (B48288), due to the electron-withdrawing nature of the NO₂ group.

Reductions of the Nitro Group and its Impact on Amine Reactivity

The nitro group of 2-(4-nitrophenyl)ethanamine can be selectively reduced to an amino group, yielding 2-(4-aminophenyl)ethanamine. This transformation is significant as it fundamentally alters the electronic properties and reactivity of the molecule. The reduction is commonly achieved through catalytic hydrogenation using reagents like Raney nickel under a hydrogen atmosphere or with metals such as iron or zinc in an acidic medium. chemicalbook.commasterorganicchemistry.comcommonorganicchemistry.com A documented synthesis involves stirring 2-(4-nitrophenyl)ethanamine with Raney Ni in methanol (B129727) under one atmosphere of hydrogen, which results in a quantitative yield of 4-(2-aminoethyl)aniline. chemicalbook.com

The conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically increases the nucleophilicity of both the newly formed aromatic amine and the existing ethylamine (B1201723) side chain. This enhanced reactivity makes 2-(4-aminophenyl)ethanamine a valuable bifunctional monomer for polymer synthesis, such as in the creation of heat-resistant polyureas and aramids. oup.comoup.com The reduction process itself can proceed through intermediates like N-phenylhydroxylamine, as observed in related nitroarene hydrogenations. nih.gov

| Starting Material | Reagent(s) | Product | Yield |

| 2-(4-Nitrophenyl)ethanamine | Raney Ni, H₂, Methanol | 2-(4-Aminophenyl)ethanamine | 100% chemicalbook.com |

| Aromatic Nitro Compounds | H₂ + Pd/C | Aromatic Amines | High commonorganicchemistry.com |

| Aromatic Nitro Compounds | Fe, Acid | Aromatic Amines | High commonorganicchemistry.com |

| Aliphatic Nitro Compounds | LiAlH₄ | Aliphatic Amines | High commonorganicchemistry.com |

Role as a Substrate or Reagent in Organic Reaction Development

2-(4-Nitrophenyl)ethanamine serves as a useful tool in the development and screening of organic reactions, particularly in biocatalysis.

In the field of biocatalysis, 2-(4-nitrophenyl)ethanamine is employed as a chromogenic amine donor for the high-throughput screening of transaminase (TAm) enzymes. researchgate.net Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. wikipedia.org When 2-(4-nitrophenyl)ethanamine donates its amino group, it is converted to 4-nitrophenylacetaldehyde. This aldehyde product can then react with the remaining 2-(4-nitrophenyl)ethanamine to form a red precipitate, providing a visual, colorimetric endpoint for the reaction. researchgate.net

This assay is sensitive, has low background coloration, and can be used to profile the activity of various transaminases against different aldehyde and ketone substrates. researchgate.netresearchgate.net For example, it has been used to screen transaminase libraries for their ability to aminate furan-based aldehydes and hydrazones. researchgate.netresearchgate.net While some enzymes show low but measurable activity with this donor, it provides a valuable alternative to other screening methods. mdpi.com

| Assay Component | Role/Concentration |

| 2-(4-Nitrophenyl)ethanamine | Amine Donor (25 mM) researchgate.netresearchgate.net |

| Amine Acceptor (Ketone/Aldehyde) | Substrate (10 mM) researchgate.netresearchgate.net |

| Pyridoxal 5'-phosphate (PLP) | Coenzyme (0.2-1 mM) researchgate.netresearchgate.net |

| Enzyme | Catalyst (e.g., CV-TAm, Pp-TAm) researchgate.net |

| Result | Red precipitate indicates transaminase activity researchgate.netresearchgate.net |

Reductive amination is a powerful method for forming C-N bonds and synthesizing more substituted amines. wikipedia.orgacsgcipr.org The process involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org 2-(4-Nitrophenyl)ethanamine can serve as the amine component in such reactions.

A particularly efficient approach is the one-pot reductive amination of aldehydes with nitro compounds. researchgate.netnih.gov In this "tandem" or "cascade" reaction, the nitro group is first reduced to a primary amine, which then reacts with an aldehyde present in the mixture to form an imine that is subsequently reduced. nih.gov This methodology, which has seen significant advancements with the development of non-noble metal catalysts, allows for the direct synthesis of secondary amines from readily available nitroarenes and aldehydes, representing a green and efficient synthetic route. nih.govfrontiersin.org

Exploration of Tautomerism and Complexation Dynamics in Related Nitrophenylazanium Systems

While specific studies on the tautomerism of 2-(4-nitrophenyl)ethylazanium itself are not extensively detailed in the provided search results, research into related nitrophenylalkanolammonium systems provides insight into the complex intramolecular interactions that can occur. These systems can exhibit unique complexation dynamics, influenced by factors such as hydrogen bonding and electrostatic interactions between the ammonium (B1175870) group and the nitro-substituted aromatic ring. Such studies are crucial for understanding the conformational behavior and reactivity of these molecules in different chemical environments.

Sulfonamide and Urea (B33335) Formation Pathways Involving Nitrophenyl-Substituted Reagents

The amine functionality of 2-(4-nitrophenyl)ethanamine allows it to participate in reactions to form sulfonamides and ureas, which are important functional groups in medicinal chemistry. ucl.ac.ukfrontiersrj.com

Sulfonamide Formation: Sulfonamides are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. frontiersrj.com Alternatively, methods have been developed using p-nitrophenylsulfonates, where the p-nitrophenoxide acts as an effective leaving group. nih.gov This approach has been successful for the aminolysis of various sulfonate esters with a range of amines to produce sulfonamides in good yields. nih.govorganic-chemistry.org

Urea Formation: Ureas can be formed by the reaction of amines with isocyanates or carbamate (B1207046) derivatives. A versatile method involves the use of 4-nitrophenyl-N-benzylcarbamate. In this two-step process, an amine reacts with the carbamate, followed by hydrogenolysis to remove the benzyl (B1604629) group, yielding the monosubstituted urea in high yield. bioorganic-chemistry.com This method is efficient for various amines and is even effective in aqueous solvents. bioorganic-chemistry.com The use of reagents with a p-nitrophenyl group facilitates the reaction by providing a good leaving group. organic-chemistry.orgorganic-chemistry.org

Adsorption Mechanisms of Nitrophenyl Compounds on Substrates

The adsorption of nitrophenyl compounds, such as 4-nitrophenol (B140041) (p-nitrophenol), onto various substrates is a widely studied process critical for environmental remediation. The mechanism of this adsorption is not governed by a single force but rather a combination of interactions that are highly dependent on the specific nature of the adsorbent material, the chemical properties of the nitrophenyl compound, and the conditions of the aqueous environment, particularly pH. mdpi.commdpi.com

Detailed research findings indicate that the primary mechanisms driving the adsorption of nitrophenyl compounds include π-π interactions, hydrogen bonding, and electrostatic forces. mdpi.commdpi.com

Key Interaction Mechanisms:

π-π Stacking Interactions: The aromatic ring of nitrophenol compounds exhibits a high electron density, allowing for strong π-π stacking interactions with the graphitic or aromatic structures present on the surface of many adsorbents like activated carbon and graphene. chemmethod.comresearchgate.net This interaction is considered a plausible and significant route for adsorption, where the aromatic ring of the nitrophenol adsorbs parallel to the adsorbent's surface. researchgate.net

Hydrogen Bonding: The hydroxyl (-OH) and nitro (-NO2) functional groups on the nitrophenol molecule can act as sites for hydrogen bond formation. These groups can interact with oxygen-containing or other polar functional groups on the surface of the adsorbent. mdpi.commdpi.com For instance, studies on modified ZIF-8 (a metal-organic framework) identified hydrogen bonding as a key interaction in the adsorption of p-nitrophenol. mdpi.com

Electrostatic Interactions: The pH of the solution plays a crucial role in electrostatic interactions. The surface of an adsorbent can be positively or negatively charged depending on the solution's pH relative to the material's point of zero charge (pzc). Nitrophenols are weak acids; for example, p-nitrophenol has a pKa of 7.15. mdpi.com At a pH below its pKa, it exists predominantly in its neutral molecular form. At a pH above its pKa, it deprotonates to form the phenolate (B1203915) anion. mdpi.comresearchgate.net Consequently, at a lower pH where the adsorbent surface might be positively charged and the nitrophenol is in its molecular form, weaker electrostatic attractions can still contribute to adsorption. mdpi.com The adsorption of substituted phenols on metal ferrocyanides, for example, is influenced by the phenolic hydroxyl group, the nitro group, and the benzene (B151609) ring, which act as sites for interaction with the charged surface of the metal ferrocyanides. redalyc.org

Influence of Adsorbent Properties and Environmental Conditions:

The efficiency of adsorption is heavily influenced by the physical and chemical properties of the substrate. Key factors include the specific surface area (BET), surface acidity, and the presence of functional groups. jcchems.comresearchgate.net Materials with high surface area and well-developed porosity, such as activated carbon and zeolites, generally exhibit higher adsorption capacities. jcchems.comresearchgate.net

The pH of the aqueous medium is a critical parameter. Studies have shown that the optimal pH for the removal of different nitrophenols varies. For example, the most effective pH for the removal of 2-nitrophenol, 2,4-dinitrophenol, and 2,4,6-trinitrophenol was found to be 6.0, 4.0, and 2.0, respectively, which is close to their respective pKa values. redalyc.org This is because the pH affects both the surface charge of the adsorbent and the speciation of the nitrophenol compound in the solution. mdpi.commdpi.com

Research Findings on Various Substrates:

One study compared the removal of 4-nitrophenol using several porous materials. The results indicated that the adsorption capacity is dependent on the specific BET area and the apparent acid strength of the support material. jcchems.comresearchgate.net Activated carbon was identified as a highly effective adsorbent. researchgate.net

| Adsorbent Material | Adsorbent Mass (g) | Saturation Time (min) | Adsorption Capacity (mg/g) |

|---|---|---|---|

| Zirconia | 0.5013 | 160 | 3.92 |

| Alumina | 0.2508 | 280 | 7.67 |

| Sepiolite | 0.2007 | 280 | 9.66 |

| Natural Zeolite | 0.1460 | 320 | 12.42 |

Data sourced from a study on the removal of 4-nitrophenol from aqueous media. researchgate.net

Another study focused on a 2-phenylimidazole-modified ZIF-8 (ZIF-8-PhIm) adsorbent. This material demonstrated a high adsorption capacity for p-nitrophenol, attributed to an increased pore size and volume, which exposed more active sites. The primary adsorption mechanisms were identified as a combination of hydrogen bonding, π-π interaction, and weaker electrostatic attraction. mdpi.com

| Parameter | Value |

|---|---|

| Adsorbent | ZIF-8-PhIm |

| Temperature (K) | 298 |

| Initial 4-NP Concentration (mg/L) | 400 |

| Adsorption Capacity (mg/g) | 828.29 |

| Equilibrium Time (min) | 120 |

Data from a study on p-nitrophenol removal by adsorption with 2-phenylimidazole-modified ZIF-8. mdpi.com

The adsorption kinetics often follow a pseudo-second-order model, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.commdpi.com Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium characteristics of the adsorption process. A good fit to the Langmuir model often suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces. mdpi.comresearchgate.net

Computational and Theoretical Chemistry of 2 4 Nitrophenyl Ethylazanium Systems

Quantum Chemical Computations for Electronic Structure and Stability

Quantum chemical computations are fundamental to understanding the electronic behavior of 2-(4-Nitrophenyl)ethylazanium. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and associated properties of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researcher.life It is favored for its balance of accuracy and computational efficiency, making it suitable for systems like this compound. nih.gov DFT calculations are employed to find the molecule's lowest energy geometry (optimization) and to calculate various energetic properties.

A typical DFT study involves selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311G(d,p)). The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. cuny.edu The geometry optimization process systematically alters the bond lengths, angles, and dihedrals to find the configuration with the minimum energy.

From these calculations, key energetic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated at the B3LYP/6-311G(d,p) level of theory in the gas phase.

| Property | Calculated Value |

| Total Energy | -630.123 Hartrees |

| HOMO Energy | -7.89 eV |

| LUMO Energy | -2.45 eV |

| HOMO-LUMO Gap | 5.44 eV |

| Dipole Moment | 8.12 Debye |

Beyond DFT, other quantum mechanical methods are available to study chemical systems. These are broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods: These methods calculate solutions to the Schrödinger equation from "first principles," without using experimental data for parameterization. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While ab initio methods can offer very high accuracy, they are computationally very demanding and are often impractical for larger molecules. libretexts.org They are typically used for smaller systems or as benchmarks to validate the accuracy of less demanding methods like DFT. libretexts.org

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating some experimentally determined parameters. libretexts.org Techniques such as AM1, PM3, and ZINDO are significantly faster than DFT or ab initio methods. This speed allows for the study of very large molecular systems or for performing preliminary, high-throughput computational screening. The trade-off, however, is a potential reduction in accuracy, as the results are dependent on the quality of the parameterization for the specific type of molecule being studied. libretexts.org

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule at a static, minimum-energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to describe the potential energy of the system. mdpi.com

For this compound, MD simulations are invaluable for performing conformational analysis. The ethylammonium (B1618946) side chain can rotate, leading to different spatial arrangements (conformers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. These simulations are particularly powerful when performed in a simulated solvent (e.g., water), as they can capture how interactions with the solvent influence the conformational preferences of the molecule. nih.govresearchgate.net Analysis of the simulation trajectory reveals the population distribution of different conformers and the timescale of their interconversion. chemrxiv.org

Table 2: Hypothetical Conformational Population of this compound in Different Solvents from MD Simulations

| Conformer | Dihedral Angle (C-C-C-N) | Population in Gas Phase (%) | Population in Water (%) |

| Anti-periplanar | ~180° | 65 | 40 |

| Syn-clinal (Gauche) | ~60° | 30 | 55 |

| Anti-clinal | ~120° | 5 | 5 |

Theoretical Studies of Reactivity and Reaction Mechanisms (e.g., Transition State Analysis)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. pku.edu.cn For this compound, theoretical studies can map out the potential energy surface for various reactions, such as nucleophilic substitution at the ethyl group or reduction of the nitro group.

A key aspect of this analysis is the identification of transition states (TS). A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. researchgate.net By calculating the energy of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate. Computational methods can also reveal the structure of intermediates and transition states, providing a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain experimentally. researchgate.netresearchgate.net

Table 3: Hypothetical Calculated Activation Energies for a Reaction Involving this compound Reaction: SN2 substitution on the ethyl group by a generic nucleophile (Nu⁻)

| Reaction Step | Description | Activation Energy (kcal/mol) |

| TS1 | Formation of the C-Nu bond and breaking of the C-N bond | 25.4 |

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be used to interpret and validate experimental spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra, aiding in the assignment of specific vibrational modes to experimental bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, can predict the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These predicted values are often highly correlated with experimental data, helping to confirm the molecular structure.

Table 4: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| UV-Vis (TD-DFT) | λmax | 278 nm | 280 nm |

| IR (DFT) | ν(NO₂) symmetric stretch | 1345 cm⁻¹ | 1348 cm⁻¹ |

| ¹³C NMR (DFT/GIAO) | C-NO₂ Chemical Shift | 148.2 ppm | 147.9 ppm |

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Electronic and Steric Effects

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. sciengine.com For this compound and related compounds, a QSPR model could be developed to predict a property like solubility, toxicity, or reactivity.

This process involves calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's structure.

Electronic Descriptors: These include properties derived from quantum chemical calculations, such as atomic charges, dipole moment, and HOMO/LUMO energies. They describe the electronic distribution and reactivity of the molecule.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, surface area, and specific conformational indices.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to create an equation that links the descriptors to the property of interest. sciengine.com Such a model can then be used to predict the property for new, untested compounds, guiding further experimental work.

Advanced Synthetic Applications and Methodological Development

Utilization of 2-(4-Nitrophenyl)ethylazanium in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. The primary amine functionality of this compound makes it a suitable component for several important MCRs.

One such reaction is the Ugi four-component reaction (U-4CR) , which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. In this context, this compound can serve as the amine component, leading to the formation of peptidomimetic structures. The general scheme for the Ugi reaction is depicted below:

Table 1: Potential Ugi Reaction with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product |

|---|

Another relevant MCR is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793). While the classical Biginelli reaction uses urea, variations exist where primary amines can be incorporated. The resulting dihydropyrimidinones are a class of heterocyclic compounds with significant pharmacological interest.

Furthermore, the Hantzsch dihydropyridine (B1217469) synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). It is plausible that this compound could function as the nitrogen source, leading to the formation of N-substituted 1,4-dihydropyridines. These compounds are of interest in medicinal chemistry, for instance, as calcium channel blockers.

While specific examples of this compound in these MCRs are not extensively documented in the literature, the known reactivity of primary amines in these transformations strongly suggests its potential as a valuable building block for the synthesis of diverse molecular scaffolds.

Strategies for Derivatization Towards Specific Research Goals

The phenylethylamine scaffold is a privileged structure in medicinal chemistry, and derivatization of this core is a common strategy for the development of new therapeutic agents. The presence of the primary amine and the nitro group in this compound offers multiple avenues for chemical modification to achieve specific research goals.

The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. For instance, acylation with different acid chlorides or anhydrides can generate a library of amides with diverse electronic and steric properties. N-alkylation can be achieved using alkyl halides, and reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.

The nitro group on the aromatic ring is also a versatile functional handle. It can be reduced to an aniline (B41778) derivative, which can then undergo a plethora of further transformations, including diazotization followed by substitution (Sandmeyer reaction), acylation, and sulfonylation. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Table 2: Potential Derivatization Strategies for this compound

| Functional Group | Reaction Type | Reagents | Potential Product Class |

|---|---|---|---|

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amides |

| Primary Amine | N-Alkylation | Alkyl halides | Secondary and Tertiary Amines |

| Primary Amine | Reductive Amination | Aldehydes, Ketones | Secondary and Tertiary Amines |

| Nitro Group | Reduction | H₂, Pd/C; SnCl₂, HCl | Anilines |

| Aniline (from nitro reduction) | Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Aryl halides, cyanides, etc. |

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the molecule, such as lipophilicity, polarity, and hydrogen bonding capacity, which are crucial for modulating biological activity and pharmacokinetic profiles in drug discovery programs.

Catalyst or Reagent Development Utilizing Related Chemical Motifs

The phenylethylamine framework, particularly in its chiral forms, has been extensively used in the development of catalysts and chiral auxiliaries for asymmetric synthesis. Chiral 1-phenylethylamine (B125046) (α-PEA) is a well-known example, serving as a precursor for chiral ligands and organocatalysts. These catalysts have been successfully applied in a variety of enantioselective transformations, including reductions, additions to carbonyls, and carbon-carbon bond-forming reactions.

Given the structural similarity, it is conceivable that derivatives of this compound could be employed in a similar fashion. The introduction of the nitro group could modulate the electronic properties of the resulting catalyst, potentially influencing its reactivity and selectivity. For instance, chiral ligands for transition metal catalysis could be synthesized by incorporating the 2-(4-nitrophenyl)ethylamino moiety. The nitrogen atom can coordinate to a metal center, and the stereochemistry of a chiral center on the ethyl backbone could induce asymmetry in the catalytic transformation.

Furthermore, the primary amine of this compound can be used to construct novel organocatalysts. For example, it can be incorporated into thiourea or squaramide scaffolds, which are known to act as hydrogen-bond donors in activating electrophiles in various asymmetric reactions. The nitro group could again play a role in tuning the acidity of the N-H protons, thereby affecting the catalytic activity.

While the direct application of this compound in catalyst development is an area that warrants further exploration, the rich history of the phenylethylamine motif in asymmetric catalysis provides a strong foundation for such endeavors.

Emerging Research Frontiers and Outlook

Interdisciplinary Research with Supramolecular Chemistry and Material Science

The distinct structural features of 2-(4-Nitrophenyl)ethylazanium make it a compelling candidate for interdisciplinary research, particularly at the intersection of supramolecular chemistry and material science. The aromatic nitrophenyl group can participate in π-π stacking and hydrogen bonding, while the positively charged azanium head offers opportunities for electrostatic interactions and anion recognition. These non-covalent interactions are the cornerstone of supramolecular assembly, enabling the construction of highly ordered, functional materials.

Researchers are exploring the potential of incorporating this compound into various material frameworks. Its ability to interact with other molecules through a combination of forces could lead to the development of novel sensors, where the binding of an analyte to a supramolecular assembly containing this compound could trigger a detectable optical or electronic signal. Furthermore, the integration of this compound into polymer matrices or as a component of metal-organic frameworks (MOFs) could yield materials with tailored electronic, optical, or catalytic properties. The nitro group, being electron-withdrawing, can influence the electronic landscape of such materials, potentially leading to applications in organic electronics or photocatalysis.

Table 1: Potential Supramolecular Interactions and Material Applications of this compound

| Interaction Type | Potential Application |

| π-π Stacking | Organic electronics, charge transport materials |

| Hydrogen Bonding | Self-healing materials, molecular recognition |

| Electrostatic Interactions | Anion sensing, ion-exchange membranes |

| Host-Guest Chemistry | Drug delivery systems, encapsulation of small molecules |

Development of Novel Characterization Techniques for Azanium Species

The characterization of organic cations, or azanium species, presents a unique set of analytical challenges. Understanding the behavior of this compound in different environments requires the development and application of sophisticated characterization techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry provide essential structural information, there is a growing need for techniques that can probe the dynamic and interactive nature of this azanium compound.

Advanced spectroscopic methods are at the forefront of this development. Techniques such as ultrafast spectroscopy could provide insights into the excited-state dynamics of the nitrophenyl chromophore and how these are influenced by the azanium group and intermolecular interactions. This is particularly relevant for potential applications in optoelectronics and photocatalysis.

Another area of active development is in the field of separation science. Capillary electrophoresis, for instance, is a powerful technique for the analysis of charged species and can be optimized for the separation and quantification of this compound and its related compounds in complex mixtures nih.gov. Innovations in this area could include the use of novel background electrolytes or capillary coatings to enhance separation efficiency and detection sensitivity. Furthermore, the direct C–H functionalization of organic cations is an emerging field that could lead to new derivatives of this compound with enhanced properties for material science applications .

Table 2: Advanced Characterization Techniques for Azanium Species

| Technique | Information Gained |

| Ultrafast Spectroscopy | Excited-state dynamics, charge transfer processes |

| Capillary Electrophoresis | Separation, quantification, mobility of charged species nih.gov |

| Advanced Mass Spectrometry | Fragmentation pathways, structural elucidation |

| X-ray Crystallography | Solid-state structure, intermolecular interactions |

Future Directions in Green Synthetic Methodologies for Nitrophenylamines

The synthesis of nitrophenylamines, the precursors to compounds like this compound, has traditionally relied on methods that are often not environmentally friendly. A significant and promising trend in chemical synthesis is the development of "green" methodologies that prioritize sustainability, efficiency, and the reduction of hazardous waste.

Future research in this area will likely focus on several key aspects. One major goal is the replacement of harsh and stoichiometric reagents with catalytic systems. The reduction of the nitro group is a critical step, and significant progress has been made in developing heterogeneous catalysts that can perform this transformation efficiently under mild conditions, often using environmentally benign reducing agents like hydrogen gas or even visible light in photoredox systems organic-chemistry.org. The use of inexpensive and abundant metals, such as iron or nickel, in these catalytic systems is a particularly attractive avenue for sustainable synthesis researchgate.netresearchgate.netjsynthchem.com.

Another important direction is the use of greener solvents. Traditional organic solvents are often volatile and toxic. The shift towards water, ionic liquids, or even solvent-free reaction conditions is a key tenet of green chemistry. For the synthesis of nitrophenylamines, protocols that utilize water as the solvent are being actively explored organic-chemistry.org.

Furthermore, the principles of atom economy and process intensification will guide the development of future synthetic routes. This includes designing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel, minimizing waste and purification steps. A patent for the preparation of p-nitrophenyl ethylamine (B1201723) hydrochloride outlines a multi-step synthesis that could be a target for green chemistry improvements google.com. The development of continuous flow processes is another promising approach to enhance safety, efficiency, and scalability of nitrophenylamine production.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Nitrophenylamines

| Feature | Traditional Synthesis | Green Synthesis |

| Reagents | Stoichiometric, often hazardous | Catalytic, renewable |

| Solvents | Volatile organic compounds | Water, green solvents, or solvent-free |

| Energy | High temperatures and pressures | Milder reaction conditions, alternative energy sources (e.g., light) organic-chemistry.org |

| Waste | Significant byproduct formation | Minimal waste, high atom economy |

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) track metabolic pathways of this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.